![molecular formula C19H14BrN3S B3006627 4-(4-bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole CAS No. 956795-54-3](/img/structure/B3006627.png)
4-(4-bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole is a synthetic organic compound belonging to the class of thiazole compounds. It is composed of a 4-bromophenyl, a 5-methylphenyl, and a pyrazol-1-yl group attached to a 1,3-thiazole ring. This compound has been studied extensively in the field of organic synthesis, due to its potential applications in the development of pharmaceuticals, agrochemicals, and other materials.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
4-(4-Bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole and its derivatives have been synthesized and characterized for various applications. The synthesis processes often involve conventional methods and microwave irradiation, and the structures are confirmed using techniques like IR and NMR spectroscopy (Rodrigues & Bhalekar, 2015), (Kariuki, Abdel-Wahab & El‐Hiti, 2021).
Biological Efficacy
These compounds are evaluated for their biological efficacy, including antimicrobial, anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral activities. For instance, certain derivatives have been shown to exhibit significant anti-inflammatory, analgesic, and anticancer activities, along with low cytotoxicity against specific cancer cell lines (Küçükgüzel et al., 2013), (Mansour et al., 2020).
Anticancer Screening
New series of thiazole compounds, including this chemical, have been synthesized and tested for anticancer activity against various cancer cells such as breast cancer cells MCF7. The research suggests promising applications of these compounds in cancer treatment (Sonar et al., 2020).
Antifungal and Genotoxicity Evaluation
Thiazolyl-pyrazoline derivatives have been synthesized and evaluated for antifungal effects, cytotoxicity, and genotoxicity. Some derivatives demonstrate notable inhibitory effects on certain fungal species and cancer cells, making them potential candidates for antifungal and anticancer therapies (Altıntop et al., 2015).
Antibacterial Activities and Enzyme Inhibition Profiles
These compounds have been investigated for their antibacterial activities and inhibition profiles against enzymes like carbonic anhydrase and acetyl cholinesterase. The studies indicate potential therapeutic applications, particularly in developing new antibacterial agents (Budak et al., 2017).
Docking Studies for Biomedical Applications
Docking studies on derivatives of this compound suggest promising applications in regulating inflammatory diseases and other biomedical applications (Ryzhkova, Ryzhkov & Elinson, 2020).
Cytotoxic Activity Against Tumor Cell Lines
1,3,4-Trisubstituted pyrazole derivatives of this compound have been synthesized and tested for in-vitro anti-cancer activity against various human cancer cell lines, showing significant activity and potential as anti-cancer agents (Srour et al., 2018).
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-2-[5-(4-methylphenyl)pyrazol-1-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3S/c1-13-2-4-15(5-3-13)18-10-11-21-23(18)19-22-17(12-24-19)14-6-8-16(20)9-7-14/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENCSICPSYJRHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=NN2C3=NC(=CS3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2,4-dimethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B3006544.png)
![1-[2-(1-Ethylbenzimidazol-2-ylthio)ethoxy]-2-methylbenzene](/img/structure/B3006546.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B3006550.png)
![ethyl 2-(8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B3006552.png)




![2-amino-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3006559.png)
![(2,5-Dimethylfuran-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B3006560.png)



![Ethyl 4-((4-((3-carbamoyl-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B3006566.png)
